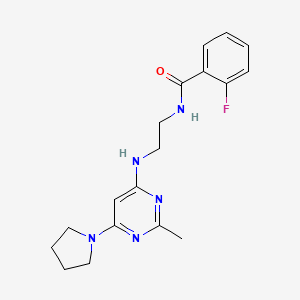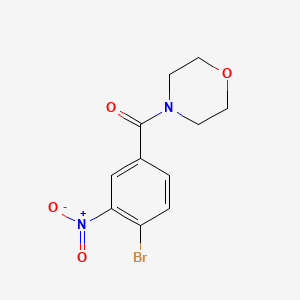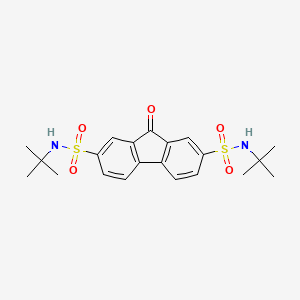![molecular formula C14H12N2O2S B2475685 6-(4-Etoxifenil)imidazo[2,1-b][1,3]tiazol-5-carbaldehído CAS No. 562792-62-5](/img/structure/B2475685.png)
6-(4-Etoxifenil)imidazo[2,1-b][1,3]tiazol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-ethoxyphenyl group and a formyl group at the 5-position
Aplicaciones Científicas De Investigación
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withcancer cells .
Mode of Action
The compound’s interaction with its targets results in cytotoxic activity on cancer cells . It has been observed that the compound can cause mitochondrial membrane depolarization and multicaspase activation , leading to apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related tocell survival and death .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, contributing to its anticancer activity.
Análisis Bioquímico
Biochemical Properties
It is known that imidazothiazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some imidazothiazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-ethoxybenzaldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. A three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly converted to the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine substituent instead of an ethoxy group.
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a methyl substituent instead of an ethoxy group.
Uniqueness
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity.
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-11-5-3-10(4-6-11)13-12(9-17)16-7-8-19-14(16)15-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXQLVJKHKENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2475605.png)





amine hydrochloride](/img/structure/B2475614.png)
![4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2475617.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

